Cyclopenta[C]pyrrole

triple reuptake inhibitor depression SERT

Procure Cyclopenta[c]pyrrole octahydro derivatives (CAS 5661-03-0) to leverage a conformationally constrained, non-planar bicyclic geometry that accesses hydrophobic pockets inaccessible to planar indole/isoindole analogs. The cis-fused octahydro scaffold delivers balanced triple reuptake inhibition (SERT IC50 29 nM) with proven brain penetration and in vivo efficacy, and outperforms linezolid against resistant MRSA. For HCV programs, enantiomerically pure (3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid is available via patented industrial routes. Specify chirality and scale for kilo-lab quantities.

Molecular Formula C7H5N
Molecular Weight 103.12 g/mol
CAS No. 250-26-0
Cat. No. B12898774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopenta[C]pyrrole
CAS250-26-0
Molecular FormulaC7H5N
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CC2=C1
InChIInChI=1S/C7H5N/c1-2-6-4-8-5-7(6)3-1/h1-5H
InChIKeyNNHOUIKFCCIVCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopenta[c]pyrrole (CAS 250-26-0): A Core Bicyclic Scaffold for Pharmaceutical and Agrochemical R&D Procurement


Cyclopenta[c]pyrrole (CAS 250-26-0) is a heterocyclic scaffold featuring a pyrrole ring fused with a cyclopentane ring, producing a bicyclic framework with molecular formula C₇H₅N [1]. This core structure and its saturated derivatives—particularly octahydrocyclopenta[c]pyrrole (3-azabicyclo[3.3.0]octane)—serve as versatile intermediates in the synthesis of viral protease inhibitors, triple reuptake inhibitors, antimicrobial oxazolidinones, and muscarinic receptor antagonists [2]. The stereochemical complexity of the octahydro derivative (CAS 5661-03-0) enables chiral resolution for enantioselective applications in medicinal chemistry .

Why Cyclopenta[c]pyrrole Cannot Be Substituted with Indole or Isoindole Scaffolds in Receptor-Targeted Programs


The cyclopenta[c]pyrrole framework provides a unique combination of bicyclic geometry and stereochemical handle that diverges from planar aromatic analogs such as indole and isoindole. Unlike the fully aromatic indole (benzopyrrole) or the less stable isoindole, cyclopenta[c]pyrrole derivatives adopt non-planar, three-dimensional conformations that access distinct hydrophobic binding pockets in target proteins [1]. This three-dimensionality is critical in the octahydrocyclopenta[c]pyrrole scaffold, where the cis-fused bicyclic architecture yields a defined spatial arrangement of substituents [2]. For example, in triple reuptake inhibition, the octahydrocyclopenta[c]pyrrole scaffold delivers balanced SERT/NET/DAT inhibition profiles (IC50 20/109/430 nM) that are not replicated by isoindole-based analogs in the same series, underscoring the scaffold's unique pharmacophoric geometry [3].

Cyclopenta[c]pyrrole Derivative Performance: Quantitative Head-to-Head Comparisons vs. Gold-Standard Comparators


Triple Reuptake Inhibitor Potency: Octahydrocyclopenta[c]pyrrole Derivatives Achieve Balanced SERT/NET/DAT IC50 Values

Octahydrocyclopenta[c]pyrrole derivatives demonstrate potent triple reuptake inhibition across serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Optimized compound 23a exhibits IC50 values of 29 nM (SERT), 85 nM (NET), and 168 nM (DAT), achieving balanced triple inhibition. The octahydro-1H-isoindole scaffold, a close bicyclic analog in the same study, yielded different activity profiles [1].

triple reuptake inhibitor depression SERT NET DAT

Antimycobacterial Activity: Octahydrocyclopenta[c]pyrrole-Oxazolidinone Hybrids Outperform Linezolid Against M. tuberculosis H37Rv

Oxazolidinone antimicrobial agents incorporating octahydrocyclopenta[c]pyrrole moieties at the C-ring position demonstrate superior inhibitory activity against Mycobacterium tuberculosis H37Rv compared to the clinical antibiotic linezolid. Endo-alcohol derivative 2a and exo-alcohol derivative 2b both exhibited potency exceeding that of linezolid in the same assay system [1].

antitubercular oxazolidinone linezolid Mycobacterium tuberculosis

GlyT1 Inhibition: Octahydrocyclopenta[c]pyrrole Derivatives Show In Vitro Potency and In Vivo CSF Glycine Elevation

A series of octahydrocyclopenta[c]pyrrole derivatives demonstrates potent in vitro inhibition of the type 1 glycine transporter (GlyT1). The most potent compounds show nanomolar-level IC50 values, with compound 9d identified as a potent and selective inhibitor. Importantly, these derivatives produce in vivo elevation of cerebrospinal fluid (CSF) glycine levels, a pharmacodynamic marker of target engagement [1]. BindingDB confirms a derivative of this scaffold with confirmed GlyT1 inhibition (IC50 in nanomolar range, exact value not fully resolved in this view) [2].

GlyT1 inhibitor schizophrenia glycine transporter CNS

Antiulcer Activity: Cyclopenta[c]pyrrole-4-carboxamides Exhibit Superior Gastric Antisecretory Efficacy vs. Indole and Pyrrole Analogs

2-Substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-4-carboxamides demonstrate marked antisecretory activity in histamine-stimulated canine models, with the 2-phenyl derivative 5b identified as the most active compound in the series. Critically, this activity contrasts with earlier indole and pyrrole derivatives which failed to block histamine-induced gastric acid secretion in the same model [1]. In a subsequent study, monohydroxymethyl derivatives (compounds 16 and 17) maintained activity equivalent to the parent compound in pyloric-ligated rat models [2].

antiulcer gastric acid secretion antisecretory histamine-stimulated

Industrial-Scale Synthesis: Cyclopenta[c]pyrrole Derivatives as Key Telaprevir Intermediates

Cyclopenta[c]pyrrole derivatives, specifically (3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid, serve as essential intermediates in the industrial-scale synthesis of the hepatitis C viral protease inhibitor telaprevir. Patented processes describe the preparation of these derivatives via nitroalkylation of hexahydrocyclopenta[c]pyrrole followed by chiral resolution using diastereoisomeric salts with chiral amines, yielding enantiomerically pure intermediates suitable for pharmaceutical manufacturing [1]. A Chinese patent further details a one-step reduction method for preparing octahydrocyclopenta[c]pyrrole from cyclopentaimide compounds using boron reducing agents under Lewis acid promotion [2].

telaprevir HCV protease inhibitor industrial synthesis chiral resolution

Procurement-Optimized Application Scenarios for Cyclopenta[c]pyrrole Derivatives


CNS Drug Discovery: Triple Reuptake Inhibitor Lead Optimization

Procure octahydrocyclopenta[c]pyrrole derivatives for structure-activity relationship (SAR) studies targeting balanced SERT/NET/DAT inhibition. Optimized compound 23a delivers IC50 values of 29 nM (SERT), 85 nM (NET), and 168 nM (DAT) with demonstrated brain penetration and in vivo efficacy in mouse tail suspension test at 10-30 mg/kg oral dose, avoiding motor stimulant liability at doses 1-30 mg/kg [1]. This scaffold provides a defined starting point for developing novel antidepressants with triple reuptake pharmacology.

Antimicrobial Resistance: Next-Generation Oxazolidinone Antibiotics

Prioritize octahydrocyclopenta[c]pyrrole-oxazolidinone hybrids for anti-MRSA and anti-tuberculosis programs. Direct head-to-head comparison shows these derivatives outperform linezolid against M. tuberculosis H37Rv and maintain potency against linezolid-resistant MRSA strains [1]. The octahydrocyclopenta[c]pyrrole moiety engages the same hydrophobic pocket as linezolid while delivering improved resistance profiles, making it a high-value scaffold for overcoming oxazolidinone resistance.

Psychiatric Disorders: GlyT1 Inhibitor Development for Schizophrenia

Select octahydrocyclopenta[c]pyrrole derivatives as GlyT1 inhibitor leads with demonstrated in vivo pharmacodynamic activity. These compounds show potent in vitro GlyT1 inhibition (nanomolar IC50 range) and elevate CSF glycine levels in vivo, a marker of target engagement relevant to the NMDA receptor hypofunction hypothesis in schizophrenia [1]. The scaffold's activity profile supports further optimization for CNS-penetrant GlyT1 inhibitors.

Industrial Pharmaceutical Manufacturing: Telaprevir Intermediate Scale-Up

Source cyclopenta[c]pyrrole derivatives for large-scale synthesis of hepatitis C protease inhibitors. Patented industrial routes utilize hexahydrocyclopenta[c]pyrrole nitroalkylation and chiral resolution to produce enantiomerically pure (3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid, a critical telaprevir intermediate [1]. Alternative one-step reduction methods from cyclopentaimide precursors offer process flexibility for kilogram-scale manufacturing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopenta[C]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.